molecular formula C12H15BrN2O B1374772 2-Bromo-6-(4-methylpiperazino)benzaldehyde CAS No. 1381944-64-4

2-Bromo-6-(4-methylpiperazino)benzaldehyde

Cat. No. B1374772
CAS RN: 1381944-64-4
M. Wt: 283.16 g/mol
InChI Key: SKXRXIOFWRSMCH-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4-methylpiperazino)benzaldehyde” is a chemical compound with the molecular formula C12H15BrN2O . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the annulation of arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, with 2-bromobenzaldehyde in the presence of a palladium (0) catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H15BrN2O . More detailed structural information can be found in various chemical databases .


Chemical Reactions Analysis

“this compound” is involved in several chemical reactions. For instance, it is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 230°C and a melting point of 16°C . The compound has a density of 1.60 g/mL at 25°C .

Scientific Research Applications

Photolabile Protecting Group for Aldehydes and Ketones

One application of related compounds involves using 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This method demonstrated the release of various compounds including benzaldehyde and piperonal through single- and two-photon-induced processes (Lu et al., 2003).

Synthesis and Structural Investigation

The compound (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), a novel hydrazone Schiff base, was synthesized using 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde. This compound's structure was analyzed using X-ray crystallography, vibrational spectroscopy, and DFT calculations, revealing a stable structure with various intermolecular interactions (Arunagiri et al., 2018).

Antimicrobial Activity of Quinazolinones

The synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its subsequent reactions, including with benzaldehyde, led to the creation of N,N – arylidene derivatives. These derivatives exhibited antimicrobial activity, demonstrating the potential of bromobenzaldehyde compounds in developing new antimicrobial agents (Patel et al., 2006).

Synthesis of Substituted 2-Bromobenzaldehydes

A study on the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involved a three-step sequence with a key step of palladium-catalyzed ortho-bromination. This method yielded good overall yields and highlights the versatility of bromobenzaldehyde derivatives in organic synthesis (Dubost et al., 2011).

Safety and Hazards

“2-Bromo-6-(4-methylpiperazino)benzaldehyde” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRXIOFWRSMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743054
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1381944-64-4
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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